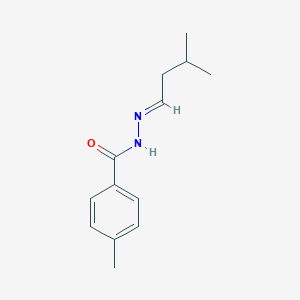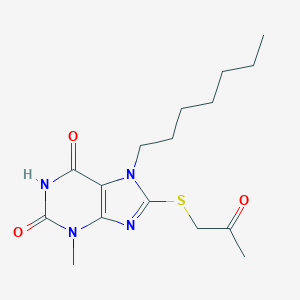![molecular formula C16H17N3O6S B404183 N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B404183.png)
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is a complex organic compound with the molecular formula C16H17N3O6S. This compound is characterized by the presence of nitro groups and a sulfonyl group attached to a benzene ring, along with a butylamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline typically involves multiple steps:
Sulfonation: The sulfonyl group is introduced via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is used in various scientific research fields:
Mecanismo De Acción
The mechanism of action of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or activation of enzymatic activity . The butylamine side chain enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline .
- 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride .
Uniqueness
This compound is unique due to its combination of nitro, sulfonyl, and butylamine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C16H17N3O6S |
|---|---|
Peso molecular |
379.4g/mol |
Nombre IUPAC |
N-butyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline |
InChI |
InChI=1S/C16H17N3O6S/c1-2-3-9-17-15-8-7-14(11-16(15)19(22)23)26(24,25)13-6-4-5-12(10-13)18(20)21/h4-8,10-11,17H,2-3,9H2,1H3 |
Clave InChI |
FORFOHRRYXEDIH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B404105.png)

![8-[(3-chloro-2-butenyl)sulfanyl]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404112.png)





![4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404121.png)


